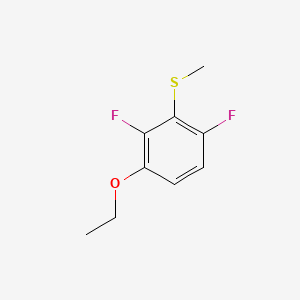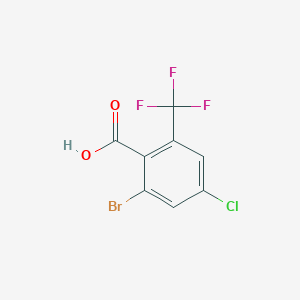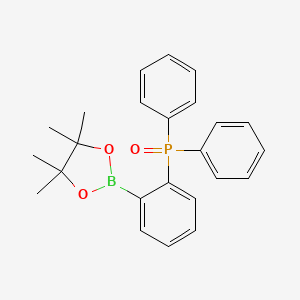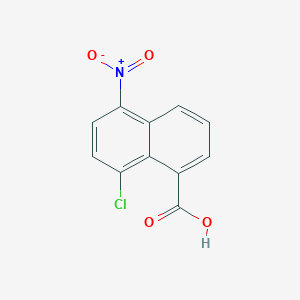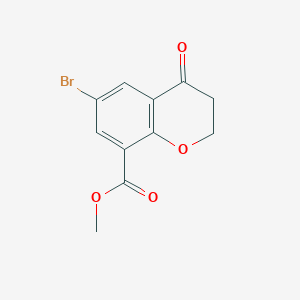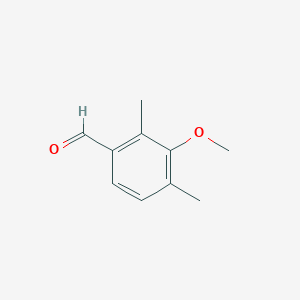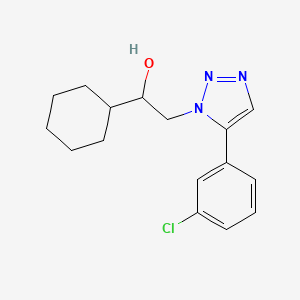
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to a cyclohexylethanol moiety.
Métodos De Preparación
The synthesis of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of the Azide Intermediate: The azide intermediate can be prepared by reacting 3-chlorobenzyl bromide with sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Hydrogenation: The resulting triazole compound is subjected to hydrogenation to reduce any unsaturated bonds and obtain the final product, this compound.
Análisis De Reacciones Químicas
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylethanol moiety can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives. For example, the triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparación Con Compuestos Similares
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent that contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Voriconazole: Another antifungal agent with a triazole ring. It is used to treat serious fungal infections and has a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
2061980-40-1 |
|---|---|
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.80 g/mol |
Nombre IUPAC |
2-[5-(3-chlorophenyl)triazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C16H20ClN3O/c17-14-8-4-7-13(9-14)15-10-18-19-20(15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,21H,1-3,5-6,11H2 |
Clave InChI |
LHQSLWFXZINMTN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CN2C(=CN=N2)C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


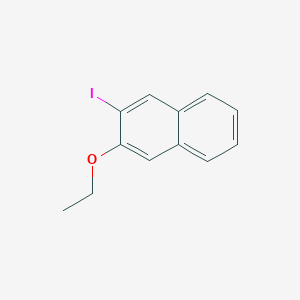
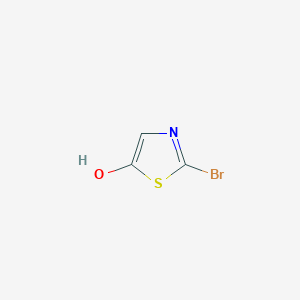

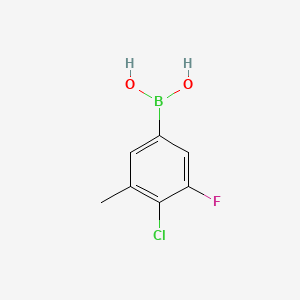

![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
